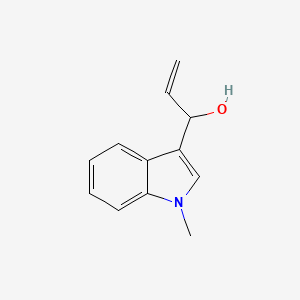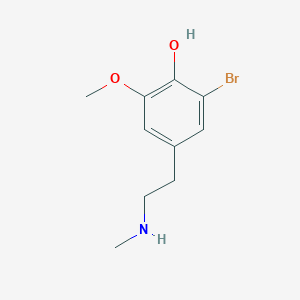
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is an organic compound with the molecular formula C14H15NO It features a cyclopropane ring attached to a naphthalene moiety substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropanating agent such as diazomethane under acidic conditions. The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: 2-(2-Formylnaphthalen-1-yl)cyclopropan-1-amine or 2-(2-Carboxynaphthalen-1-yl)cyclopropan-1-amine.
Reduction: 2-(2-Methoxynaphthalen-1-yl)cyclohexan-1-amine.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy group and cyclopropane ring contribute to its binding affinity and selectivity. Pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
- 2-(2-Methoxynaphthalen-1-yl)propane-1-amine
- 2-(2-Methoxynaphthalen-1-yl)butane-1-amine
Uniqueness
2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(2-methoxynaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15/h2-7,11-12H,8,15H2,1H3 |
Clave InChI |
BXUWFDCOLNLBMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3CC3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)






